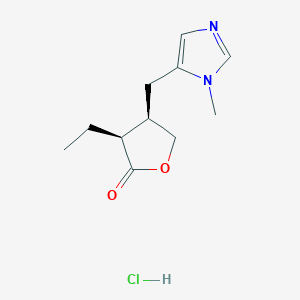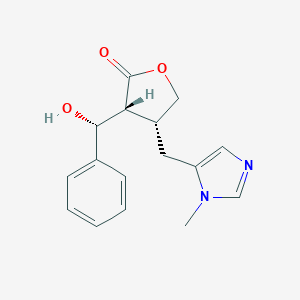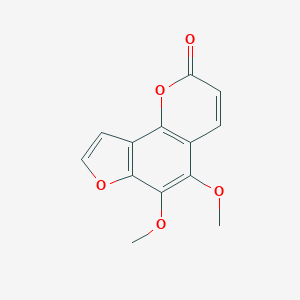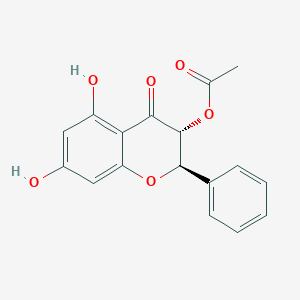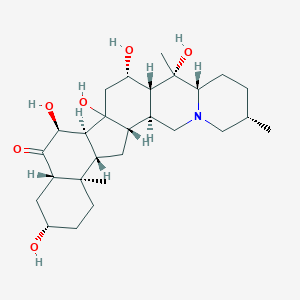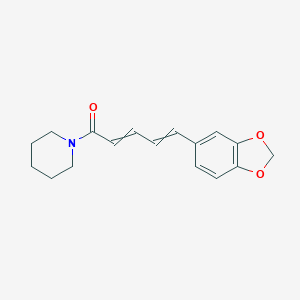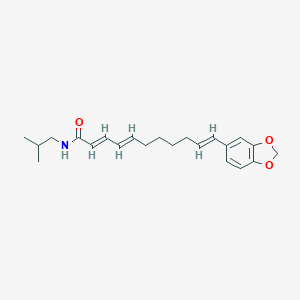
Pratol
Übersicht
Beschreibung
It is characterized by its unique structure, which includes a hydroxyl group at the 7th position and a methoxy group at the 4th position on the flavone backbone . Pratol has garnered interest due to its potential biological activities, including its role in melanogenesis and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Pratol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Flavonoidchemie und Reaktivität zu untersuchen.
Industrie: Potenzielle Anwendungen in der Kosmetik als Bräunungsmittel oder Therapeutikum zur Haarentpigmentierung.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Pfade:
Wirkmechanismus
Target of Action
Pratol, also known as 7-Hydroxy-4’-methoxyflavone, is a potent inhibitor of NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target, NF-κB, and significantly reduces the production of NO and prostaglandin PGE2 in LPS-stimulated RAW 264.7 cells . This interaction results in a reduction of proinflammatory cytokines .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates melanogenesis via the phosphorylation of p38, c-Jun N-terminal kinases (JNK), and extracellular signal–regulated kinase (ERK) . This compound also interferes with the phosphorylation of p-AKT .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to significantly reduce no and prostaglandin pge2 production without any cytotoxicity in lps-stimulated raw 2647 cells .
Result of Action
This compound’s action results in a significant increase in melanin content and tyrosinase activity in cells without being cytotoxic . It strongly increases the expression of tyrosinase and tyrosinase-related protein-1 and 2 by enhancing the expression of microphthalmia-associated transcription factor .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. It’s important to handle this compound in a well-ventilated place and avoid contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
Pratol interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Cellular Effects
This compound significantly reduces NO and prostaglandin PGE2 production in LPS-stimulated RAW 264.7 cells . It also reduces proinflammatory cytokines , indicating its potential role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its inhibition of NF-κB suggests that it may bind to this protein complex and prevent it from transcribing DNA .
Temporal Effects in Laboratory Settings
Its observed effects on NO and PGE2 production suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its cytotoxic activity against HeLa and WiDr cell growth suggests potential dose-dependent effects .
Metabolic Pathways
Its interaction with NF-κB suggests that it may play a role in the regulation of immune and inflammatory responses .
Transport and Distribution
Its observed effects on cellular function suggest that it may interact with transporters or binding proteins .
Subcellular Localization
Its interaction with NF-κB, a protein complex that resides in the cytoplasm of the cell, suggests that it may localize to this region .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pratol can be synthesized through various chemical routes. One common method involves the methylation of 7-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as Trifolium pratense. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate this compound in high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pratol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in das entsprechende Dihydroflavon umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Dihydroflavone.
Substitution: Alkylierte Flavone.
Vergleich Mit ähnlichen Verbindungen
Pratol wird mit anderen Flavonoiden verglichen, wie zum Beispiel:
Quercetin: Ein weiteres hydroxyliertes Flavonoid, dem jedoch die Methoxygruppe an der 4. Position fehlt.
Kaempferol: Ähnliche Struktur, aber mit Hydroxylgruppen an unterschiedlichen Positionen.
Luteolin: Enthält Hydroxylgruppen an der 5. und 7. Position, aber es fehlt die Methoxygruppe.
Einzigartigkeit: Die einzigartige Kombination von Hydroxyl- und Methoxygruppen in this compound trägt zu seinen besonderen biologischen Aktivitäten bei, insbesondere bei der Melanogenese und entzündungshemmenden Wirkungen .
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVXWIUVAILQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197587 | |
| Record name | Pratol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-24-1 | |
| Record name | Pratol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pratol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pratol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pratol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRATOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU5R959MO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

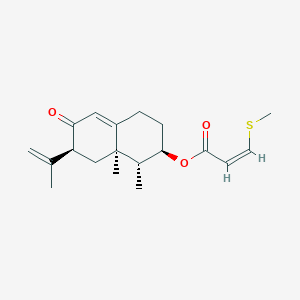
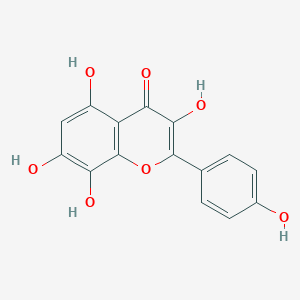


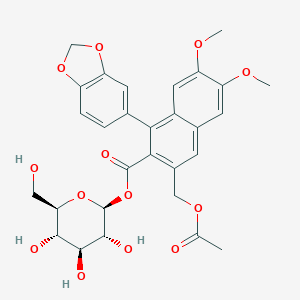

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
